molecular formula C20H16N2O B1436795 Phenol, p-(1-benzyl-2-benzimidazolyl)- CAS No. 10206-01-6

Phenol, p-(1-benzyl-2-benzimidazolyl)-

Cat. No. B1436795
CAS RN: 10206-01-6
M. Wt: 300.4 g/mol
InChI Key: ZHRQULKFJCBXJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzimidazole derivatives, such as Phenol, p-(1-benzyl-2-benzimidazolyl)-, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of Phenol, p-(1-benzyl-2-benzimidazolyl)- consists of a phenol group attached to a benzyl-benzimidazolyl group . The molecular weight of this compound is 300.4 g/mol.


Chemical Reactions Analysis

Phenols, including Phenol, p-(1-benzyl-2-benzimidazolyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Phenol, p-(1-benzyl-2-benzimidazolyl)- has a density of 1.2±0.1 g/cm3 . Its boiling point is 542.6±60.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Photophysical Properties and Synthesis

Phenol, p-(1-benzyl-2-benzimidazolyl)-, and its derivatives have been synthesized and studied for their photophysical properties. These compounds exhibit excited-state intra-molecular proton transfer pathways with unique absorption and dual emission characteristics. The fluorescent compounds show thermal stability up to 200°C (Padalkar et al., 2011).

Crystal Structure Analysis

The co-crystal structure of similar benzimidazole phenol derivatives has been examined. These compounds are essentially planar, with hydrogen bonding playing a significant role in their molecular conformation and crystal packing (Eltayeb et al., 2009).

Detection of Toxic Metabolites

2,6-bis(2-benzimidazolyl)pyridine, a related compound, can detect toxic benzene metabolites such as phenol and hydroquinone using UV/vis and fluorescence spectroscopy. The formation of a stable supramolecular complex with hydroquinone has been confirmed (Chetia & Iyer, 2007).

Corrosion Inhibition Studies

Benzimidazole derivatives, including those related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have been studied for their inhibitory action on corrosion of steel in acidic environments. These compounds show significant inhibition efficiency and are characterized as mixed-type inhibitors (Yadav et al., 2016).

Vasorelaxant Activity

Certain 2-(substituted phenyl)-1H-benzimidazole derivatives exhibit relaxant activity on isolated rat aortic rings. These findings suggest potential therapeutic applications against hypertensive diseases (Estrada-Soto et al., 2006).

Coordination Compounds and Organometallic Chemistry

Studies have been conducted on hypervalent tin coordination compounds derived from 2-(1H-benzimidazol-2-yl)phenol. These compounds feature a monodentate ligand bound through the phenol oxygen, offering insights into the organometallic chemistry of tin compounds (Esparza-Ruiz et al., 2009).

Electrochemical Studies

Electrochemical studies on compounds like 4-amino phenol in the presence of 2-mercaptobenzimidazoles have revealed insights into new organosulfur compounds and Michael addition reactions (Amani & Torabi, 2021).

Spectral Properties and Theoretical Studies

The synthesis, crystal structure, and spectral properties of 2-[(1-Methyl-2-benzimidazolyl)azo]-p-cresol have been explored, with theoretical calculations supporting the experimental data (Sarkar et al., 2013).

Luminescent Properties

Luminescent dirhenium(I)-double-heterostranded helicates and mesocates using similar compounds have been synthesized, showing unique photophysical properties (Shankar et al., 2014).

DNA Topoisomerase Inhibition

1H-Benzimidazole derivatives, including those structurally related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have shown activity as inhibitors of mammalian type I DNA topoisomerase (Alpan et al., 2007).

Antimicrobial Activity

Newly synthesized 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have been evaluated for their antibacterial and antifungal activities (Padalkar et al., 2016).

Proton-Coupled Electron Transfer Studies

Bioinspired constructs based on benzimidazole-phenol moieties have been developed to explore proton-coupled electron transfer processes, providing insights into artificial photosynthetic systems (Odella et al., 2018).

Dopamine Receptor Antagonists

Studies on phenol bioisosteric analogues of benzazepine D1/D5 antagonists, related to benzimidazoles, have contributed to the development of compounds with improved pharmacokinetics (Wu et al., 2005).

Polymer Synthesis and Properties

Oxidative polycondensation of benzimidazole has been used to synthesize polybenzimidazoles with various properties, contributing to the understanding of optical, thermal, and electrical properties of these polymers (Anand et al., 2017).

Inhibition of Carbonic Anhydrase Isoforms

New phenolic Mannich bases incorporating benzimidazole have been synthesized and tested for their inhibitory properties on human carbonic anhydrase isoforms (Gul et al., 2016).

Ethylene Oligomerization Studies

Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been prepared and characterized, showing significant activity in ethylene oligomerization studies (Haghverdi et al., 2018).

Growth Inhibition Studies

The incorporation of benzimidazole bases into cobamides has been shown to inhibit the growth of certain bacteria, demonstrating the functional significance of phenolyl versus benzimidazolyl cobamides (Mok & Taga, 2013).

Potassium Channel Inhibition

Phenol and related compounds have been studied for their inhibitory effects on potassium channels, suggesting potential medical applications and insights into channel block mechanisms (Elliott & Elliott, 1997).

Green Synthesis of Heterocyclic Compounds

The use of phospho sulfonic acid as a catalyst for the green synthesis of benzimidazole and benzoxazole derivatives, including quinoxaline derivatives, at ambient temperature, has been explored (Rezayati et al., 2016).

Antifungal Activity of Hydrazone Schiff’s Bases

Hydrazone Schiff's bases derivatives of benzothiazolyl and benzimidazolyl have been synthesized and evaluated for their antifungal activity, contributing to the development of novel antifungal agents (Kale et al., 2020).

properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQULKFJCBXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, p-(1-benzyl-2-benzimidazolyl)-

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